3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid
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Overview
Description
3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid is a synthetic organic compound that features both bromine and iodine atoms. Compounds with such halogen substitutions are often of interest in various fields of chemistry and biology due to their unique reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid typically involves multi-step organic reactions. One possible route could involve the bromination of 4-hydroxyphenylacetic acid followed by iodination of the resulting dibromo compound. The final step might involve a condensation reaction to form the acrylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms or the reduction of the acrylic acid moiety.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid could be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, halogenated compounds are often studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid would depend on its specific interactions with biological targets. Halogenated compounds often interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the iodine atom.
2-(P-iodophenyl)acrylic acid: Similar but lacks the bromine atoms.
4-Hydroxy-3,5-dibromophenylacetic acid: Similar but with a different functional group.
Uniqueness
The presence of both bromine and iodine atoms in 3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid makes it unique compared to these similar compounds. This dual halogenation can lead to distinct reactivity and potential biological activities.
Properties
CAS No. |
5325-35-9 |
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Molecular Formula |
C15H9Br2IO3 |
Molecular Weight |
523.94 g/mol |
IUPAC Name |
(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-iodophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H9Br2IO3/c16-12-6-8(7-13(17)14(12)19)5-11(15(20)21)9-1-3-10(18)4-2-9/h1-7,19H,(H,20,21)/b11-5- |
InChI Key |
CLNCJLKAPBDQQR-WZUFQYTHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=CC(=C(C(=C2)Br)O)Br)/C(=O)O)I |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)O)I |
Origin of Product |
United States |
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